molecular formula C25H25ClN4O3 B2553217 N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226455-66-8

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2553217
CAS No.: 1226455-66-8
M. Wt: 464.95
InChI Key: LWKSXWYJXZRHAD-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a 3-cyano-6,7-dimethoxyquinolin-4-yl moiety and a 3-chloro-4-methylphenyl substituent. The quinoline core is substituted with electron-withdrawing (cyano) and electron-donating (methoxy) groups, which may enhance its binding affinity to biological targets such as kinase enzymes or chemokine receptors .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-15-4-5-18(10-20(15)26)29-25(31)16-6-8-30(9-7-16)24-17(13-27)14-28-21-12-23(33-3)22(32-2)11-19(21)24/h4-5,10-12,14,16H,6-9H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKSXWYJXZRHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Ring

  • Target Compound: 3-cyano-6,7-dimethoxyquinoline. Methoxy groups at positions 6 and 7 may stabilize π-π stacking with hydrophobic pockets .
  • Compound 39 (): 6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinoline. Replaces cyano with a bulky 4-methylpiperidinylpropoxy chain. Reduced electrophilicity but increased bulk may hinder kinase binding. Yield (51.4%) and melting point (220.6–222.1°C) suggest moderate stability .

Modifications in the Piperidine Carboxamide Linkage

  • Target Compound: Direct linkage of piperidine-4-carboxamide to quinoline. Rigid piperidine scaffold may restrict conformational flexibility, favoring selective target engagement.
  • Compound 5 () : Incorporates a trioxo-dioxa-triaza chain between piperidine and phenyl groups.

    • Increased hydrophilicity and chain length likely reduce blood-brain barrier penetration, limiting neuropathic pain applications .

Phenyl Group Substitutions

  • Target Compound : 3-chloro-4-methylphenyl.

    • Chlorine enhances lipophilicity and steric bulk, while the methyl group may mitigate metabolic oxidation.
  • Compound 8a (): Lacks the quinoline moiety, instead featuring a 4-carbamoylbenzyl-piperidinylpropyl group. Simplified structure with lower molecular weight (e.g., 430.51 g/mol in analogs) may improve solubility but reduce target specificity .

Data Table: Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Substituents (Quinoline) Yield (%) Melting Point (°C) Biological Notes
Target Compound C26H24ClN5O3 3-cyano-6,7-dimethoxy N/A N/A Hypothesized kinase inhibition
Compound 39 C31H32ClFN4O4 6-methoxy-7-propoxy 51.4 220.6–222.1 Kinase inhibitor candidate
Compound 5 C43H53ClN6O7 None 37 N/A Mu opioid/chemokine receptor dual modulator
Analog C25H26N4O3 3-cyano-7-methoxy N/A N/A Available: 16 mg (research-grade)

Key Research Findings

  • Synthetic Feasibility: The target compound’s cyano and dimethoxy groups may complicate synthesis compared to methoxy-only analogs, requiring stringent reaction conditions to avoid side reactions .
  • Biological Activity: Quinoline derivatives with cyano groups (e.g., analogs) show higher kinase binding affinity than methoxy-substituted variants . Bulky substituents (e.g., Compound 39’s piperidinylpropoxy chain) reduce yield but improve metabolic stability .

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